molecular formula C22H21ClN2O5S B2662302 (6-chloro-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone CAS No. 1251568-38-3

(6-chloro-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone

Cat. No.: B2662302
CAS No.: 1251568-38-3
M. Wt: 460.93
InChI Key: QQWYIXMCNZJIBR-UHFFFAOYSA-N
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Description

(6-chloro-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H21ClN2O5S and its molecular weight is 460.93. The purity is usually 95%.
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Biological Activity

The compound (6-chloro-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone , with the CAS number 1251568-38-3, is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C22H21ClN2O5SC_{22}H_{21}ClN_{2}O_{5}S with a molecular weight of 460.9 g/mol. The structure features a chloro-substituted benzothiazine core linked to a piperidine moiety and a benzo[dioxin] unit, which may contribute to its pharmacological properties.

PropertyValue
CAS Number1251568-38-3
Molecular FormulaC22H21ClN2O5S
Molecular Weight460.9 g/mol

Anticonvulsant Activity

Research has indicated that compounds containing similar structural motifs exhibit anticonvulsant properties. A study evaluating related sulfamide derivatives demonstrated significant anticonvulsant activity in animal models. For instance, compounds with similar piperidine and dioxin structures showed efficacy in the maximal electroshock (MES) test .

Table 1: Anticonvulsant Activity of Related Compounds

CompoundED50 (mg/kg)Neurotoxicity (%)
Compound A1200
Compound B19925
(6-chloro...)TBDTBD

Anti-inflammatory Properties

The compound's benzothiazine framework suggests potential anti-inflammatory activity. Similar compounds have been studied for their ability to inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation. In vitro studies have shown that related benzothiazine derivatives can reduce TNF-alpha and IL-6 levels in macrophages .

Antibacterial Activity

Preliminary studies on derivatives of the compound indicate antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, zinc complexes derived from thiocyanate and azide ligands exhibited notable antibacterial activity . This suggests that the structural components of (6-chloro...) may confer similar effects.

Case Studies

A case study involving a series of piperidine-containing compounds demonstrated that modifications at specific positions could enhance biological activity. The introduction of halogen substituents was found to improve potency against certain bacterial strains .

Properties

IUPAC Name

[6-chloro-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O5S/c23-15-4-7-20-17(12-15)25(16-5-6-18-19(13-16)30-11-10-29-18)14-21(31(20,27)28)22(26)24-8-2-1-3-9-24/h4-7,12-14H,1-3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWYIXMCNZJIBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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